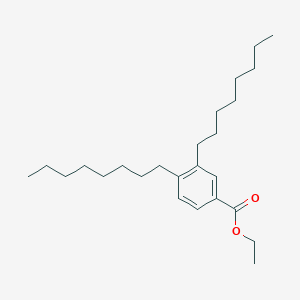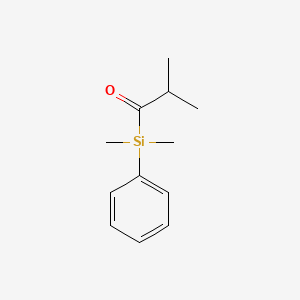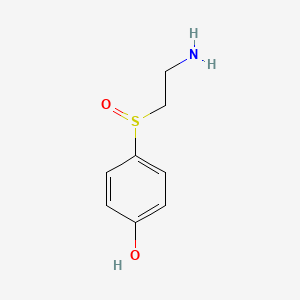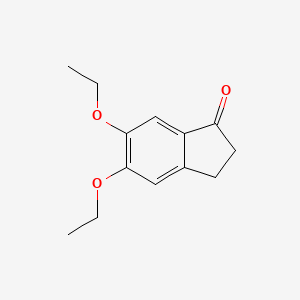
5,6-Diethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethoxy-2,3-dihydro-1H-inden-1-one: is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5,6-dimethoxy-1-indanone.
Ethoxylation: The methoxy groups are replaced with ethoxy groups using ethyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the indanone structure.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted indanones.
Scientific Research Applications
Chemistry: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer, due to its structural similarity to known bioactive indanones.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may act as an acetylcholinesterase inhibitor, similar to other indanone derivatives. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but has methoxy groups instead of ethoxy groups.
Donepezil hydrochloride: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, which shares a similar indanone core structure.
Uniqueness: 5,6-Diethoxy-2,3-dihydro-1H-inden-1-one is unique due to its ethoxy substituents, which can influence its chemical reactivity and biological activity compared to its methoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
137013-02-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5,6-diethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-7-9-5-6-11(14)10(9)8-13(12)16-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GSAHFRQIQURXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCC2=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


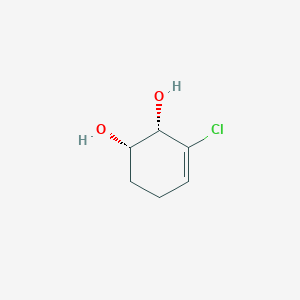
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

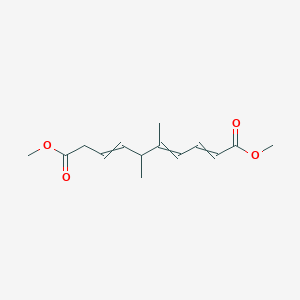
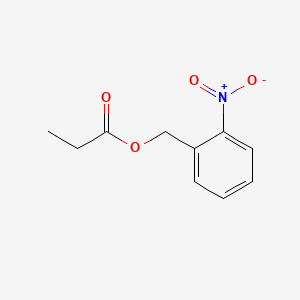
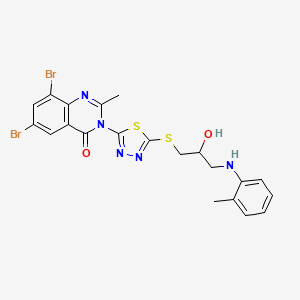
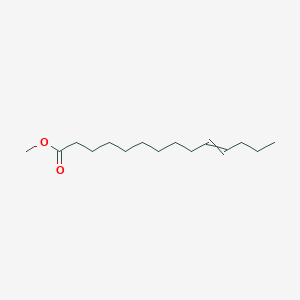
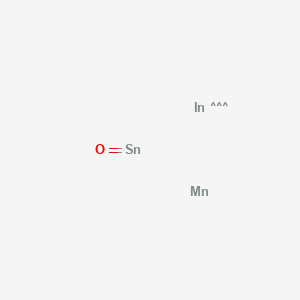
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
